REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].O.Cl>C1COCC1.CO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([CH:12]([CH:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[C:13]([OH:15])=[O:14])=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)C1CCCC1
|
Name
|
THF methanol
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
250 ml of petroleum ether were added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The product obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was purified further by preparative HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |